molecular formula C13H18BrNOS B5182094 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide

4-bromo-N-[2-(tert-butylthio)ethyl]benzamide

Cat. No. B5182094
M. Wt: 316.26 g/mol
InChI Key: PYDCSHNIYVTAHF-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(tert-butylthio)ethyl]benzamide, also known as BTEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BTEB is a benzamide derivative that contains a thioether functional group, which makes it a valuable tool in the study of protein-ligand interactions and drug discovery.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide is not fully understood, but it is believed to act as a competitive inhibitor of protein-ligand interactions. 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide binds to proteins such as HSA and BSA at specific binding sites, preventing the binding of other ligands. This property makes 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide a valuable tool in drug discovery, as it can be used to identify potential drug targets and screen for potential drug candidates.
Biochemical and Physiological Effects
4-bromo-N-[2-(tert-butylthio)ethyl]benzamide has been shown to have minimal toxicity and does not exhibit significant biochemical or physiological effects in vitro or in vivo. However, further studies are needed to fully understand the potential effects of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide on human health.

Advantages and Limitations for Lab Experiments

4-bromo-N-[2-(tert-butylthio)ethyl]benzamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and has a high degree of purity and stability. 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide is also relatively inexpensive compared to other molecular probes and ligands. However, one limitation of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide. One potential area of research is the synthesis of new benzamide derivatives based on the structure of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide, which may have improved binding affinity and selectivity for specific proteins. Another area of research is the development of new techniques for studying protein-ligand interactions using 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide as a molecular probe. Additionally, further studies are needed to fully understand the potential effects of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide on human health and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with tert-butyl thiol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures. The resulting product is purified using standard chromatographic techniques such as flash chromatography or preparative HPLC.

Scientific Research Applications

4-bromo-N-[2-(tert-butylthio)ethyl]benzamide has several potential applications in scientific research, particularly in the field of drug discovery. 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide can be used as a tool to study protein-ligand interactions by acting as a ligand for proteins such as human serum albumin (HSA) and bovine serum albumin (BSA). 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide can also be used as a molecular probe to identify and characterize new drug targets. Furthermore, 4-bromo-N-[2-(tert-butylthio)ethyl]benzamide can be used as a starting material for the synthesis of other benzamide derivatives with potential therapeutic applications.

properties

IUPAC Name

4-bromo-N-(2-tert-butylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNOS/c1-13(2,3)17-9-8-15-12(16)10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDCSHNIYVTAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6774643

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